molecular formula C9H5F3S B13187003 3-(Trifluoromethyl)benzo[b]thiophene

3-(Trifluoromethyl)benzo[b]thiophene

Cat. No.: B13187003
M. Wt: 202.20 g/mol
InChI Key: ABOQNJDBQHUXNW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzothiophene ring. Benzothiophenes are known for their diverse applications in various fields, including material science, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the trifluoromethylation of benzo[b]thiophene. This can be done using photochemical reactions with bromotrifluoromethane, which yields a mixture of trifluoromethylated products . Another method involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, thiols, and substituted benzothiophenes.

Scientific Research Applications

3-(Trifluoromethyl)benzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets. In material science, the compound’s electronic properties are exploited to develop advanced materials with specific functionalities.

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)benzo[b]thiophene is unique due to the presence of the trifluoromethyl group at the 3-position, which significantly influences its chemical reactivity, biological activity, and applications in material science. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound valuable in various research and industrial applications.

Properties

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOQNJDBQHUXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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